molecular formula C9H13NO B12872957 N-Cyclopropyl-N,5-dimethylfuran-2-amine

N-Cyclopropyl-N,5-dimethylfuran-2-amine

Katalognummer: B12872957
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: DKFQPEREKIVXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-N,5-dimethylfuran-2-amine is an organic compound with a unique structure that combines a cyclopropyl group and a furan ring

Vorbereitungsmethoden

The synthesis of N-Cyclopropyl-N,5-dimethylfuran-2-amine typically involves the reaction of cyclopropylamine with 5-methylfuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

N-Cyclopropyl-N,5-dimethylfuran-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the furan ring is substituted with various nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

N-Cyclopropyl-N,5-dimethylfuran-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-N,5-dimethylfuran-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-Cyclopropyl-N,5-dimethylfuran-2-amine can be compared with similar compounds such as N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine and other cyclopropyl-substituted amines. These compounds share structural similarities but differ in their chemical reactivity and biological activities, making this compound unique in its applications and properties.

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

N-cyclopropyl-N,5-dimethylfuran-2-amine

InChI

InChI=1S/C9H13NO/c1-7-3-6-9(11-7)10(2)8-4-5-8/h3,6,8H,4-5H2,1-2H3

InChI-Schlüssel

DKFQPEREKIVXJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)N(C)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.